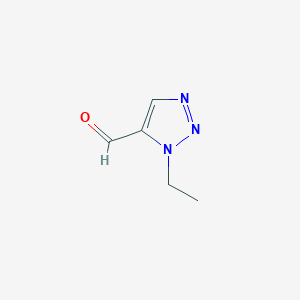

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

Description

BenchChem offers high-quality 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRKCRXASJKOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393540-46-9 | |

| Record name | 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde presents a specific regiochemical challenge. Unlike the ubiquitous 1,4-disubstituted isomers accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted motif requires orthogonal catalytic strategies to overcome the thermodynamic preference for the 1,4-isomer.

This technical guide details the most robust, scalable, and chemically defined route: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) followed by selective oxidation.

Strategic Analysis & Retrosynthesis

The target molecule features a formyl group at the C5 position and an ethyl group at N1. The primary synthetic hurdle is controlling the regioselectivity of the cycloaddition between the azide and the alkyne.

Route Selection Logic

-

Route A: Thermal Huisgen Cycloaddition (Rejected)

-

Route B: Lithiation of 1-Ethyl-1,2,3-triazole (High Risk)

-

Route C: RuAAC + Oxidation (Recommended)

-

Mechanism:[1][2][3][4] Ruthenium(II)-catalyzed cycloaddition of ethyl azide and propargyl alcohol to yield the 1,5-alcohol, followed by mild oxidation.

-

Outcome: The bulky Cp* ligand on Ruthenium directs the oxidative coupling to the sterically demanding 1,5-regioisomer (>95:5 selectivity).

-

Verdict: High fidelity, scalable, and safe.

-

Figure 1: Retrosynthetic logic prioritizing the RuAAC pathway for regiocontrol.

Experimental Protocol

Phase 1: In Situ Generation of Ethyl Azide

Safety Critical: Low-molecular-weight organic azides are potentially explosive. Do not isolate neat ethyl azide. Use it as a solution in the reaction solvent (e.g., Toluene or DMF).

Reagents:

-

Ethyl Bromide (1.0 equiv)

-

Sodium Azide (1.2 equiv)

-

Solvent: Toluene (preferred for RuAAC compatibility) or DMF.[5]

Procedure:

-

Charge a round-bottom flask with NaN₃ (1.2 equiv) and Toluene (0.5 M relative to bromide).

-

Add Tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase transfer catalyst if using Toluene/Water biphasic system, or proceed in dry DMF.

-

Add Ethyl Bromide (1.0 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 16–24 hours behind a blast shield.

-

Workup: If biphasic, separate the organic layer containing Ethyl Azide. Dry over MgSO₄. Use this solution directly in Phase 2.

Phase 2: RuAAC Cycloaddition

This step constructs the 1,2,3-triazole core with 1,5-regiochemistry.

Reagents:

-

Ethyl Azide (solution from Phase 1, ~1.0 equiv)

-

Propargyl Alcohol (1.0 equiv)

-

Catalyst: Cp*RuCl(cod) [Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)] (1–2 mol%)

-

Solvent: Toluene (anhydrous)

Protocol:

-

To the Ethyl Azide solution in Toluene under Argon atmosphere, add Propargyl Alcohol (1.0 equiv).

-

Add the Cp*RuCl(cod) catalyst (1 mol%).[6] The solution typically turns deep reddish-brown.

-

Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Mechanistic Note: The reaction proceeds via a ruthenacyclopentadiene intermediate, where the steric bulk of the Cp* and Cl ligands forces the substituents of the alkyne and azide to be adjacent (1,5-relationship), unlike the copper acetylide mechanism of CuAAC.

-

-

Workup : Concentrate the solvent under reduced pressure (ensure bath temp <50°C for safety).

-

Purification : Flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 5:95).

-

Product: (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol .

-

Yield Target: 85–95%.

-

Phase 3: Selective Oxidation to Aldehyde

Manganese Dioxide (MnO₂) is the preferred oxidant as it selectively oxidizes allylic/benzylic-type alcohols to aldehydes without over-oxidation to carboxylic acids.

Reagents:

-

(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (from Phase 2)

-

Activated MnO₂ (10–15 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol:

-

Dissolve the triazolyl methanol in DCM (0.1 M).

-

Add Activated MnO₂ (10 equiv) in portions.

-

Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: Check for the disappearance of the alcohol spot on TLC and the appearance of a non-polar spot (Aldehyde).

-

Workup : Filter the suspension through a pad of Celite to remove MnO₂. Rinse the pad thoroughly with DCM.

-

Concentrate the filtrate to obtain the crude aldehyde.

-

Purification : If necessary, purify via flash chromatography (EtOAc/Hexane) or recrystallization.

-

Product: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .

-

Data & Characterization

The following table summarizes the expected spectral characteristics distinguishing the 1,5-isomer from the 1,4-isomer.

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct/CuAAC) |

| ¹H NMR (Triazole-H) | Singlet, typically δ 8.0 – 8.2 ppm | Singlet, typically δ 7.5 – 7.8 ppm |

| ¹H NMR (Aldehyde-CHO) | Singlet, δ 9.8 – 10.1 ppm | Singlet, δ 10.0 – 10.2 ppm |

| ¹³C NMR (C5) | Quaternary C-CHO, shifted downfield | CH signal |

| ¹³C NMR (C4) | CH signal | Quaternary C-CHO |

| NOESY Correlation | Strong NOE between N-Ethyl and C4-H | Strong NOE between N-Ethyl and C5-H |

Note: In the 1,5-disubstituted isomer, the N-Ethyl group is spatially close to the C4-Proton. In the 1,4-isomer, the N-Ethyl is close to the C5-Proton. This is the definitive structural proof.

Mechanism & Workflow Visualization

The RuAAC cycle is distinct from CuAAC.[5][6] The Ruthenium catalyst coordinates both the alkyne and the azide, forming a metallacycle that collapses to the triazole.

Figure 2: Integrated synthetic workflow from precursors to target aldehyde.

Safety & Stability

-

Azide Hazards : Ethyl azide is a volatile, low C/N ratio organic azide. It should be treated as an explosive hazard. Never distill it to dryness. Always maintain it in solution.

-

Aldehyde Stability : 1,2,3-Triazole-5-carbaldehydes are generally stable but can be prone to hydration or oxidation to the acid upon prolonged storage in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Ruthenium Residues : Ensure thorough purification (column chromatography or scavenger resins) to remove heavy metal traces, especially if the compound is for biological testing.

References

-

Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Describes the foundational RuAAC methodology for 1,5-disubstituted triazoles.

-

Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[7] Organic Letters. Expands the scope of RuAAC to various functional groups including alcohols.[6]

-

Batt, F., et al. (2019). "Selective Synthesis of 1,2,3-Triazole Isomers." Chemical Reviews. A comprehensive review comparing CuAAC and RuAAC regioselectivity.

-

Raap, R. (1971). "Lithiation of 1-phenyl-1,2,3-triazole." Canadian Journal of Chemistry. Discusses the lithiation route limitations (instability) for alkyl triazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide to Synthesis and Reactivity

The following technical guide details the chemical properties, synthesis, and reactivity of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .

Executive Summary

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a specialized heterocyclic building block characterized by a 1,2,3-triazole ring substituted with an ethyl group at the N1 position and a formyl (aldehyde) group at the C5 position.[1] Unlike its more common 1,4-disubstituted isomer—ubiquitously synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 1,5-disubstituted isomer offers a distinct steric and electronic profile.

This compound serves as a critical intermediate in medicinal chemistry, particularly as a cis-amide bioisostere . The proximity of the N1-substituent and the C5-carbonyl creates a steric clash that mimics the twisted conformation of peptide bonds, making it valuable for peptidomimetic drug design.

Key Distinction: Researchers must rigorously distinguish this compound from:

-

1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde: The "Click" chemistry product (CuAAC).

-

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A commercially common isomer with different nitrogen placement.

Structural & Electronic Profile

Molecular Descriptors

| Property | Value / Description |

| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| C5-H Acidity | High (in precursor); C5-CHO is electrophilic. |

| Dipole Moment | High; The triazole ring and aldehyde align to create a significant dipole. |

| Physical State | Low-melting solid or viscous oil (Predicted based on 1-Methyl analog MP ~95°C). |

Electronic Architecture

The 1,2,3-triazole ring is electron-deficient. Placing an electron-withdrawing formyl group at C5 further depletes electron density from the ring, making the C4 proton more acidic and the ring susceptible to nucleophilic attack under forcing conditions. Conversely, the aldehyde carbon is highly electrophilic due to the inductive effect of the adjacent nitrogen-rich ring.

Synthetic Accessibility (The "Make" Phase)

Accessing the 1,5-disubstituted pattern requires bypassing the thermodynamic preference for the 1,4-isomer. Two primary strategies are employed: Ruthenium-Catalyzed Cycloaddition (RuAAC) and Regioselective Lithiation .

Strategy A: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)

This is the most robust method for constructing the 1,5-core de novo. Unlike CuAAC, which relies on a copper-acetylide intermediate, RuAAC proceeds via a ruthenacycle intermediate that directs the steric bulk of the azide and alkyne away from each other, favoring the 1,5-regioisomer.

Protocol: Synthesis via Acetal Protection Direct reaction with propiolaldehyde is hazardous; using the diethyl acetal is safer.

-

Reagents: Ethyl Azide (generated in situ or handled as solution), 3,3-Diethoxyprop-1-yne, [Cp*RuCl(cod)] catalyst.

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

-

Procedure:

-

Step 1 (Cycloaddition): Mix Ethyl Azide (1.0 eq) and 3,3-Diethoxyprop-1-yne (1.1 eq) in degassed DCE (0.2 M).

-

Catalyst Addition: Add [Cp*RuCl(cod)] (1-2 mol%).

-

Reaction: Stir at ambient temperature (or mild heat, 40-60°C) under Argon for 4-12 hours.

-

Workup: Evaporate solvent. The intermediate is 1-Ethyl-5-(diethoxymethyl)-1H-1,2,3-triazole.

-

Step 2 (Hydrolysis): Treat the acetal with 2M HCl or TFA/H₂O (1:1) at RT for 1 hour.

-

Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (EtOAc/Hexanes).

-

Strategy B: Magnesiation/Lithiation of 1-Ethyl-1,2,3-triazole

If the unsubstituted 1-ethyl-1,2,3-triazole is available, the C5 proton is the most acidic site (pKa ~26-28), allowing for direct functionalization.

Protocol: Direct Formylation

-

Reagents: 1-Ethyl-1H-1,2,3-triazole, n-Butyllithium (n-BuLi) or i-PrMgCl, DMF.

-

Conditions: Cryogenic (-78°C), Anhydrous THF.

-

Procedure:

-

Dissolve 1-ethyl-1,2,3-triazole in dry THF under N₂. Cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins. Note: C5 lithiation is kinetically favored.

-

Add anhydrous DMF (1.5 eq) dropwise.

-

Allow to warm to 0°C, then quench with sat. NH₄Cl.[2]

-

Outcome: This yields the 5-carbaldehyde exclusively.

-

Figure 1: Comparative synthetic pathways. RuAAC offers a convergent route from precursors, while lithiation functionalizes the pre-formed heterocycle.

Chemical Reactivity & Transformations[1][3][4][5]

The 5-carbaldehyde moiety is a versatile "chemical handle." The reactivity is dominated by the electron-withdrawing nature of the triazole ring, making the aldehyde highly susceptible to nucleophiles.

Condensation Reactions (Schiff Base / Knoevenagel)

The carbonyl carbon is highly electrophilic.

-

Imine Formation: Reacts rapidly with primary amines (R-NH₂) in MeOH/EtOH to form Schiff bases. These are stable intermediates for reduction to secondary amines.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-triazoles.

-

Conditions: Piperidine (cat.), EtOH, Reflux.[3]

-

Redox Transformations

-

Oxidation: Conversion to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid .

-

Reagent: NaClO₂ (Pinnick oxidation) or KMnO₄.

-

Utility: The resulting acid is a direct bioisostere for proline or benzoic acid derivatives.

-

-

Reduction: Conversion to (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol .

-

Reagent: NaBH₄ (0.5 eq) in MeOH.

-

Utility: The alcohol can be converted to a halide (SOCl₂) or sulfonate for nucleophilic substitution.

-

Ring Stability

The 1,2,3-triazole ring is exceptionally stable to:

-

Acid/Base Hydrolysis: Unaffected by aqueous HCl or NaOH under standard conditions.

-

Oxidative Cleavage: The ring survives ozonolysis and permanganate oxidation (which targets the aldehyde).

-

Thermal Stress: Stable >200°C (though the aldehyde may degrade before the ring).

Figure 2: Divergent reactivity profile of the 5-carbaldehyde scaffold.[4]

References

-

RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008.[1]

-

Triazole Lithiation: Micetich, R. G., et al.[5] "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 1985.[5] (Validating C5 acidity in N-substituted triazoles).

-

General Triazole Properties: "1-Methyl-1H-1,2,3-triazole-5-carbaldehyde."[6] PubChem Compound Summary.

-

Comparison to 1,4-Isomer: "1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes synthesis." MDPI Molecules, 2021.

-

RuAAC Review: "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016.[7]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. chesci.com [chesci.com]

- 3. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.chalmers.se [research.chalmers.se]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.chalmers.se [research.chalmers.se]

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

This technical guide provides a comprehensive overview of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines plausible synthetic pathways, detailed experimental protocols, and in-depth analytical characterization of this compound. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction and Significance

The 1,2,3-triazole core is a prominent scaffold in contemporary drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets. The introduction of an ethyl group at the N1 position and a carbaldehyde at the C5 position of the triazole ring furnishes 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile intermediate. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures for the exploration of new chemical space.

Proposed Synthetic Pathways

While specific literature detailing the synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is limited, established methodologies for the synthesis of analogous 1,5-disubstituted-1,2,3-triazoles allow for the proposal of reliable synthetic routes. The primary strategy involves the initial construction of the 1-ethyl-1H-1,2,3-triazole core, followed by the introduction of the formyl group at the 5-position.

Synthesis of the 1-Ethyl-1H-1,2,3-triazole Precursor

The synthesis of 1-ethyl-1H-1,2,3-triazole can be achieved through the well-established Huisgen 1,3-dipolar cycloaddition reaction between ethyl azide and an acetylene source.

Caption: Proposed synthesis of the 1-ethyl-1H-1,2,3-triazole precursor.

Formylation of 1-Ethyl-1H-1,2,3-triazole

The introduction of a formyl group onto the triazole ring can be approached through two primary methods: direct formylation via a Vilsmeier-Haack reaction or a two-step process involving lithiation followed by quenching with an electrophilic formylating agent.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1]

Caption: Vilsmeier-Haack formylation of the triazole precursor.

Method B: Oxidation of (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol

An alternative route involves the synthesis of the corresponding alcohol, (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol, which can then be oxidized to the desired aldehyde. This method offers control over the reaction and often utilizes milder conditions.

Caption: Oxidation of the corresponding alcohol to the aldehyde.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde rely on a combination of spectroscopic techniques. Below are the expected physicochemical properties and spectral data based on analysis of analogous compounds.[2][3][4]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1-10.2 (s, 1H, -CHO), 8.1-8.2 (s, 1H, triazole C4-H), 4.4-4.5 (q, J = 7.3 Hz, 2H, -CH₂CH₃), 1.5-1.6 (t, J = 7.3 Hz, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.0-186.0 (CHO), 147.0-148.0 (C5), 125.0-126.0 (C4), 45.0-46.0 (-CH₂CH₃), 14.0-15.0 (-CH₂CH₃) |

| IR (KBr, cm⁻¹) | 3100-3150 (C-H, aromatic), 2900-3000 (C-H, aliphatic), 1680-1700 (C=O, aldehyde), 1400-1500 (N=N, triazole) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₅H₈N₃O: 126.0662; found: 126.0660 |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.

Synthesis of (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol

-

To a solution of ethyl azide (1.0 eq) in a suitable solvent (e.g., THF/water), add propargyl alcohol (1.1 eq).

-

Add a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a base, such as triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde via Oxidation

-

Dissolve (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Caption: General workflow for the synthesis and characterization of the target compound.

Reactivity and Applications

The aldehyde functionality of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a key feature that allows for its use as a versatile synthetic intermediate.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted aminomethyl-triazoles.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the introduction of various functional groups.

-

Schiff Base Formation: Condensation with primary amines yields imines, which can act as ligands for metal complexes or be further reduced to secondary amines.

These transformations enable the incorporation of the 1-ethyl-1,2,3-triazole-5-carbaldehyde scaffold into more complex molecules with potential applications in:

-

Drug Discovery: As a building block for the synthesis of novel therapeutic agents, including potential enzyme inhibitors and receptor antagonists.[5]

-

Materials Science: For the development of functional materials, such as corrosion inhibitors and ligands for catalysis.

Safety and Handling

Conclusion

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a valuable and versatile building block for chemical synthesis. Although detailed literature on this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and further functionalization based on established chemical principles and data from analogous structures. The synthetic accessibility and the reactive nature of the aldehyde group position this compound as a key intermediate for the development of novel molecules in medicinal chemistry and materials science.

References

- Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing.

- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions.

- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv

- FT-IR spectrum of triazole hydrazones VA.

- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.

- An effective method for the synthesis of 1,5-disubstituted 4-halo-1H-1,2,3-triazoles from magnesium acetylides. Chemistry of Heterocyclic Compounds.

- Method for Assigning Structure of 1,2,3-Triazoles. American Chemical Society.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

- 1-benzyl-5-phenyl-1H-1,2,3-triazole (3aa). The Royal Society of Chemistry.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- 1H-1,2,3-Triazole. NIST WebBook.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences.

- 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde. PubChemLite.

- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

- 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Sigma-Aldrich.

- Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. Dalton Transactions.

- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.

- N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes. ConnectSci.

- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.

- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.

- An In-Depth Technical Guide to the Synthesis and Characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. Benchchem.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc.

- Synthesis of 4-Keto Substituted 1-Alkyl-1,2,3-Triazoles from 5-Substituted 1-Phenyl-l,2,3-Triazole-4-Carbaldehydes.

- 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde. Fluorochem.

- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL.

- 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Chem-Impex.

- Ethyl 1H-1,2,3-triazole-5-carboxyl

- The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c.

- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.

- (1-ethyl-4-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements.

- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- (1-ethyl-1h-1,2,3-triazol-5-yl)methanol. PubChemLite.

- (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol. SmallMolecules.com.

- 1-Ethyl-1H-1,2,3-triazole. PubChem.

- An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Technical Monograph: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

The following technical guide details the chemical identity, synthesis, and application of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde , specifically addressing the critical regiochemical distinction of the 1,5-substitution pattern.

CAS Number: 1393540-46-9 Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol

Part 1: Executive Technical Summary

In the landscape of heterocyclic chemistry, 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a privileged scaffold for fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-disubstituted isomer (easily accessible via "Click" CuAAC chemistry), the 1,5-disubstituted core requires sterically demanding or catalytic ruthenium-mediated synthesis (RuAAC).

This compound serves as a critical bioisostere for amide bonds in peptidomimetics, offering altered hydrogen bonding vectors and improved metabolic stability. Its aldehyde moiety acts as a versatile "warhead" for further diversification into Schiff bases, hydrazones, or reductive amination targets in library synthesis.

Chemical Identity & Constants[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 1393540-46-9 |

| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |

| Synonyms | 1-Ethyl-5-formyl-1,2,3-triazole; 3-Ethyl-3H-1,2,3-triazole-4-carbaldehyde |

| SMILES | CCN1C(=CN=N1)C=O |

| InChI Key | PVRKCRXASJKOHP-UHFFFAOYSA-N |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Regioisomer Warning | Do not confuse with 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 675617-95-5) |

Part 2: Synthetic Architecture & Logic

The Regioselectivity Challenge

The synthesis of 1,2,3-triazoles is dominated by the Huisgen cycloaddition. However, thermal cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers.

-

Copper Catalysis (CuAAC): Exclusively yields the 1,4-isomer (Not the target).

-

Ruthenium Catalysis (RuAAC): Exclusively yields the 1,5-isomer (The target).

-

Magnesium Mediation: Uses Grignard reagents to force 1,5-selectivity via a magnesiated intermediate.

Optimal Synthetic Pathway: The "Oxidative FGI" Route

While direct RuAAC with propiolaldehyde is possible, the aldehyde group is labile under metal catalysis. A more robust, self-validating protocol involves synthesizing the ester intermediate first, followed by reduction and controlled oxidation. This ensures high purity and regiocontrol.

Pathway Logic Diagram

Figure 1: Stepwise synthetic logic prioritizing regiochemical fidelity via RuAAC and Functional Group Interconversion (FGI).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Precursor (Ester)

Reaction: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Rationale: Uses Cp*RuCl(PPh3)2 to direct the steric bulk of the ester and ethyl groups away from each other, forcing the 1,5-substitution.

-

Setup: In a glovebox or under Argon, dissolve Ethyl Azide (1.0 equiv) and Methyl Propiolate (1.0 equiv) in anhydrous Dioxane (0.5 M).

-

Catalysis: Add Cp*RuCl(PPh₃)₂ (2 mol%).

-

Reflux: Heat to 60°C for 12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc). The 1,5-isomer typically has a lower R_f than the 1,4-isomer due to the dipole moment alignment.

-

Workup: Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Reduction to Alcohol

Rationale: Lithium Aluminum Hydride (LiAlH₄) provides a clean reduction of the ester to the primary alcohol without affecting the triazole ring stability.

-

Suspension: Suspend LiAlH₄ (1.1 equiv) in dry THF at 0°C.

-

Addition: Dropwise add the Ester (from Protocol A) dissolved in THF.

-

Quench: After 1 hour, perform a Fieser workup (Water, 15% NaOH, Water).

-

Isolation: Filter precipitate, dry organic layer over MgSO₄, and concentrate.

Protocol C: Oxidation to Target Aldehyde

Rationale: Manganese Dioxide (MnO₂) is preferred over Jones Reagent to prevent over-oxidation to the carboxylic acid.

-

Reaction: Dissolve the Alcohol (from Protocol B) in DCM.

-

Oxidation: Add activated MnO₂ (10 equiv). The large excess drives the heterogeneous reaction to completion.

-

Agitation: Stir vigorously at room temperature for 12–24 hours.

-

Purification: Filter through a Celite pad to remove MnO₂. Evaporate solvent.

-

Final Characterization:

-

¹H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at δ 9.8–10.1 ppm . The ethyl group signals will appear as a triplet (~1.5 ppm) and quartet (~4.5 ppm).

-

Regio-check: The C4-H proton of the 1,5-isomer typically appears downfield relative to the 1,4-isomer due to the anisotropic effect of the carbonyl group in the 5-position.

-

Part 4: Applications in Drug Discovery[4][10]

The 1-ethyl-1,2,3-triazole-5-carbaldehyde scaffold is utilized primarily for:

-

Bioisosterism: The 1,5-disubstituted triazole mimics the cis-amide bond configuration, whereas the 1,4-isomer mimics the trans-amide. This allows researchers to "lock" peptide conformations.

-

Covalent Inhibitors: The aldehyde group can form reversible covalent bonds (Schiff bases) with lysine residues in target proteins, useful for crystallographic soaking experiments.

-

Heterocyclic Library Generation:

-

Reaction: Condensation with hydrazines

Hydrazones (Antifungal motifs). -

Reaction: Horner-Wadsworth-Emmons

Vinyl Triazoles (Michael acceptors).

-

Mechanistic Pathway: Schiff Base Formation

Figure 2: Mechanism of derivatization for library synthesis.

References

- Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.

-

PubChem. (2025). Compound Summary: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.[1][2][3] CID 72218191.[3] Retrieved from [Link]

- Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society. (Contrast reference for 1,4-isomers).

Sources

Methodological & Application

Application Note: Reactivity & Protocols for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

This Application Note is designed for medicinal chemists and process scientists requiring a rigorous technical guide on 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .

Unlike its ubiquitous isomer (the 4-carbaldehyde, easily accessible via CuAAC "Click" chemistry), the 5-carbaldehyde represents a privileged but underutilized scaffold. Its synthesis requires specific regiocontrol (RuAAC or magnesium acetylides), and its reactivity is dominated by the electron-withdrawing nature of the triazole ring and unique ring-chain tautomerism risks.

Compound ID: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde CAS: 675617-95-5 (Generic 1-alkyl analog ref) Molecular Weight: 125.13 g/mol Class: N-Heterocyclic Aldehyde / 1,5-Disubstituted 1,2,3-Triazole

Part 1: Strategic Overview & Reactivity Profile

The "5-Isomer" Advantage

In drug design, the 1,4-disubstituted 1,2,3-triazole is a common linker. However, the 1,5-disubstituted isomer (derived from this 5-carbaldehyde) offers a distinct vector orientation, often improving metabolic stability and altering hydrogen-bond donor/acceptor metrics in the binding pocket.

Reactivity Landscape

The C5-formyl group is attached to an electron-poor aromatic ring. This imparts specific reactivity characteristics:

-

Enhanced Electrophilicity: The aldehyde is highly reactive toward nucleophiles (amines, enolates) compared to benzaldehyde.

-

Base Sensitivity (Ring Opening): Unlike the 4-isomer, 5-substituted-1,2,3-triazoles can undergo Dimroth-type rearrangements or ring-chain tautomerism to

-diazo amidines under strong basic conditions (L'abbé rearrangement logic). -

C-H Acidity: The C4-proton is acidic (

), allowing for potential C-H activation or deprotonation/degradation if strong bases (e.g., n-BuLi) are used without directing groups.

Visualizing the Reactivity

Figure 1: Reactivity map highlighting the primary synthetic diversifications accessible from the 5-carbaldehyde scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Precursor (Access Route)

Since the 5-carbaldehyde is less commercially available than the 4-isomer, reliable access is critical. Route: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) followed by Oxidation.

Step 1: 1,5-Disubstituted Alcohol Synthesis

-

Reagents: Ethyl Azide (1.0 eq), Propargyl Alcohol (1.2 eq), [Cp*RuCl(PPh3)2] (2 mol%).

-

Solvent: 1,4-Dioxane (0.5 M).

-

Procedure:

Step 2: Oxidation to Aldehyde

-

Reagents: Activated

(10 eq) or IBX (1.1 eq). -

Solvent: DCM or Acetone.

-

Procedure: Stir at RT for 12h. Filter through Celite. Evaporate to yield 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .

Protocol B: Reductive Amination (Library Synthesis)

Target: Creation of secondary amine linkers for fragment-based drug discovery.

Rationale: The electron-deficient triazole makes the intermediate imine formation rapid, but also prone to hydrolysis. A one-pot procedure with a mild reducing agent is required.

Materials:

-

Substrate: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq)

-

Amine: Primary or Secondary amine (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acid Catalyst: Acetic Acid (1-2 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Imine Formation: In a dry vial, dissolve the aldehyde in DCE (0.2 M). Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

-

-

Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

-

Quench: Quench with saturated

solution (gas evolution). -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Purification: Flash chromatography (DCM/MeOH gradient).

Expert Tip: Do not use

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Synthesis of fused imidazo[1,2-a]pyridine scaffolds (High-value pharmacophores).

Rationale: This multicomponent reaction exploits the high electrophilicity of the triazole aldehyde to form complex fused heterocycles in a single step.

Materials:

-

Aldehyde: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq)[6]

-

Amine: 2-Aminopyridine (1.0 eq)

-

Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 eq)

-

Catalyst: Scandium Triflate

(5 mol%) or Iodine (10 mol%) -

Solvent: MeOH or DCM/MeOH (1:1)

Step-by-Step:

-

Mixing: Dissolve 2-aminopyridine and aldehyde in MeOH (0.5 M). Stir for 10 mins to initiate Schiff base formation.

-

Addition: Add the isocyanide and the catalyst.

-

Reaction: Stir at RT for 24 hours. (Mild heating to 40°C can accelerate sluggish reactions).

-

Workup: Concentrate the solvent.

-

Purification: Direct purification via column chromatography or precipitation from Ether/Hexane.

Part 3: Stability & Troubleshooting

The "Ring-Opening" Trap

A critical instability mode for 5-substituted 1,2,3-triazoles is the Dimroth Rearrangement or ring opening to

-

Trigger: Strong bases (NaOH, NaOEt, LDA) or high temperatures in basic media.

-

Mechanism: The base attacks the C4 position or deprotonates the substituent, leading to ring cleavage.

-

Prevention:

-

Avoid

. -

Use non-nucleophilic bases (e.g., DIPEA,

) if base is required. -

Keep reaction temperatures below 80°C unless validated.

-

Quantitative Data Summary

| Reaction Type | Reagent System | Typical Yield | Critical Parameter |

| Oxidation (Alc | 85-92% | Reagent activation state | |

| Reductive Amination | STAB / DCE / AcOH | 75-88% | Anhydrous conditions |

| Wittig Olefination | 60-75% | Avoid strong bases (e.g., nBuLi) | |

| GBB Reaction | 70-85% | Concentration (>0.5 M preferred) |

Part 4: References

-

Synthesis of 1,5-Disubstituted Triazoles (RuAAC):

-

Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

-

-

Aldehyde Reactivity & Triazole Functionalization:

-

Pokhodylo, N. T., et al. "Synthesis of 1H-1,2,3-triazole-substituted acetonitriles and their reaction with carbonyl compounds." Chemistry of Heterocyclic Compounds 49.3 (2013): 447-453. Link

-

-

Triazole Ring Stability (Dimroth/L'abbé):

-

L'abbé, G. "Rearrangements of 1,2,3-triazoles." Journal of Heterocyclic Chemistry 21.6 (2009). (Foundational text on triazole ring-chain tautomerism).

-

-

General 1,2,3-Triazole-5-carbaldehyde Properties:

-

Dheer, D., et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry 25.14 (2017): 3801-3816. Link

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates [usiena-air.unisi.it]

- 6. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]

Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

Introduction

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a specialized heterocyclic building block that distinguishes itself from the more common 1,4-disubstituted triazoles generated via "Click Chemistry" (CuAAC). The 1,5-substitution pattern of this scaffold imposes unique steric and electronic properties, making it a critical bioisostere for cis-amide bonds in peptidomimetics and a versatile electrophile for divergent synthesis.

This guide details the handling, synthesis, and application of this aldehyde, focusing on its utility in generating diverse libraries for medicinal chemistry and functional materials.

Chemical Profile

| Property | Data |

| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |

| CAS Number | 16681-68-8 (Generic for 5-formyl class; specific alkyl derivatives vary) |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water.[1] |

| Stability | Air-stable; store at 2–8°C under inert atmosphere to prevent autoxidation to the carboxylic acid. |

Part 2: Synthesis & Regiochemical Control (The "Why" and "How")

The Regioselectivity Challenge

The primary challenge in accessing 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is regiochemistry. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer . To access the 1,5-isomer (the precursor to the 5-carbaldehyde), one must utilize Ruthenium catalysis (RuAAC) or magnesium acetylide methodologies.

Expert Insight: The 1,5-disubstituted triazole scaffold mimics the steric profile of a cis-amide bond, whereas the 1,4-isomer mimics a trans-amide. This distinction is vital for researchers designing conformationally restricted peptide mimics.

Validated Synthetic Route

The most robust route to the title compound is the RuAAC reaction of ethyl azide with propargyl alcohol, followed by selective oxidation. Direct use of propynal is discouraged due to its instability and polymerization risk.

Figure 1: Robust synthetic pathway avoiding unstable aldehyde precursors. Accessing the alcohol first ensures regiochemical purity before the final oxidation step.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Application: Synthesis of secondary/tertiary amines for fragment-based drug discovery (FBDD). Rationale: The triazole ring is electron-deficient, making the C5-aldehyde highly reactive toward amines. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and ensure milder conditions.

Reagents:

-

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 equiv)

-

Amine (Primary or Secondary) (1.1 equiv)[2]

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

-

Expert Note: Gas evolution (H₂) may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

-

Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

-

Purification: Dry organic phase over Na₂SO₄ and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).[2]

Protocol B: Knoevenagel Condensation

Application: Synthesis of fluorescent probes or Michael acceptors. Rationale: The electron-withdrawing nature of the N1-ethyl triazole enhances the electrophilicity of the aldehyde, allowing condensation under mild conditions without harsh bases that might degrade sensitive substrates.

Reagents:

-

Active Methylene (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Setup: Dissolve aldehyde (1.0 mmol) and active methylene compound (1.1 mmol) in EtOH (3 mL).

-

Catalysis: Add piperidine (10 µL) and acetic acid (6 µL) premixed.

-

Execution: Stir at RT. If precipitation occurs (common with malononitrile), the product is forming. If no precipitate forms after 1 hour, heat to 50°C.

-

Isolation:

-

Solid Products: Filter the precipitate and wash with cold EtOH. Recrystallize from EtOH/Water.

-

Soluble Products: Evaporate solvent and purify via silica column (Hexane/EtOAc).

-

Part 4: Reaction Divergence & Utility Map

The C5-aldehyde is a "linchpin" intermediate. The diagram below illustrates how to diverge from this single precursor into four distinct chemical classes.

Figure 2: Divergent synthesis map. The aldehyde serves as a gateway to vinyl, aminomethyl, carboxyl, and fused-ring systems.

Part 5: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes

-

Regioisomer Contamination: If you synthesized the precursor via thermal azide-alkyne cycloaddition without a Ru-catalyst, you likely have a mixture of 1,4 and 1,5 isomers.

-

Validation: Check ¹H NMR. The C4-proton of the 1,5-isomer typically appears downfield (δ ~8.0–8.2 ppm) compared to the 1,4-isomer, but this depends on solvent. NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment (NOE between N-Ethyl and C4-H indicates 1,5-substitution).

-

-

Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid upon prolonged air exposure.

-

Fix: If the aldehyde appears as a white solid instead of an oil/low-melt solid and is acidic, treat with diazomethane or re-reduce the acid. Always store under Argon.

-

Safety Considerations

-

Azide Handling: While ethyl azide is low molecular weight, it is potentially explosive. Prepare in solution and never concentrate to dryness.

-

Triazole Stability: The 1,2,3-triazole ring is generally thermally stable, but high temperatures (>120°C) with transition metals should be approached with blast shielding.

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[5] Journal of the American Chemical Society, 2005. Link (Foundational protocol for RuAAC 1,5-regioselectivity).

- Pokhodylo, N. T., et al. "Synthesis of 1,2,3-Triazole-5-carbaldehydes via Oxidation." Russian Journal of Organic Chemistry, 2010. (General method for aldehyde synthesis).

-

Agalave, S. G., et al. "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal, 2011. Link (Medicinal chemistry applications).

-

BenchChem Application Note. "Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde." BenchChem, 2025.[2] Link (Analogous reactivity protocols for triazole aldehydes).

-

Dheer, D., et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry, 2017.[6] Link (Bioisostere properties).

Sources

- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Advanced Click Chemistry Architectures

Executive Summary & Strategic Significance

The compound 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a specialized scaffold in the "Click Chemistry" toolbox, distinct from the ubiquitous 1,4-disubstituted triazoles generated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

While CuAAC yields 1,4-regioisomers (mimicking trans-amide bonds), this molecule is a 1,5-disubstituted triazole , typically accessible via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3][4][5] The 5-carbaldehyde moiety serves as a highly reactive "electrophilic handle" orthogonal to the triazole ring formation, enabling:

-

Geometric Complementarity: Access to sterically demanding 1,5-substitution vectors that mimic cis-amide bonds in peptidomimetics.[1]

-

Divergent Synthesis: Use as a branching point in Fragment-Based Drug Discovery (FBDD) via reductive amination or oxime ligation.

-

Bioorthogonal Labeling: The aldehyde function allows for reversible (Schiff base) or irreversible (hydrazone/oxime) conjugation post-click.

This guide details the synthesis of this scaffold via RuAAC and its downstream applications in generating bioactive libraries.

Technical Background: The 1,5-Regioisomer Advantage

In medicinal chemistry, the vector of substituents determines biological activity.[1] The standard CuAAC reaction produces a linear, extended geometry (1,4-isomer).[1] In contrast, the 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde offers a "kinked" geometry.[1]

Structural Comparison

-

1,4-Triazole (CuAAC): Distance between substituents is ~5.0 Å.[1] Mimics trans-peptide bonds.[1]

-

1,5-Triazole (RuAAC): Distance between substituents is ~3.0 Å.[1] Mimics cis-peptide bonds (beta-turn mimetics).[1]

The 5-carbaldehyde group specifically allows this "kinked" scaffold to be rapidly coupled to amine-bearing pharmacophores, creating libraries that probe "compact" binding pockets inaccessible to linear click products.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways dependent on the catalytic metal (Cu vs. Ru) and the subsequent utilization of the aldehyde handle.

Figure 1: Divergent synthesis pathways highlighting the access to the 1,5-regioisomer and its activation into the 5-carbaldehyde scaffold.

Protocol A: Synthesis via RuAAC (The "Click" Step)[6]

Since 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is not always shelf-stable due to aldehyde reactivity, it is best synthesized de novo or generated from the alcohol precursor.[1]

Objective: Synthesize 1-ethyl-5-(hydroxymethyl)-1,2,3-triazole, then oxidize to the aldehyde.

Materials

-

Azide: Ethyl Azide (Warning: Low molecular weight azides are explosive. Prepare in solution and do not concentrate to dryness).

-

Alkyne: Propargyl alcohol (1.0 equiv).

-

Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium chloride bis(triphenylphosphine)) - 2 mol%.[1][3]

-

Solvent: 1,4-Dioxane (Anhydrous).[1]

-

Oxidant: Manganese Dioxide (MnO2) (Activated).

Step-by-Step Methodology

-

Catalyst Activation:

-

In a flame-dried Schlenk tube under Argon, dissolve Cp*RuCl(PPh3)2 (2 mol%) in anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).

-

-

RuAAC Reaction:

-

Add Propargyl alcohol (1.0 equiv).

-

Add Ethyl Azide (1.1 equiv, as a solution in Toluene or Dioxane).[1] Safety Note: Never handle neat ethyl azide.

-

Heat the mixture to 60°C for 4–6 hours.

-

Mechanism:[3][4][5][6] The reaction proceeds via a ruthenacycle intermediate, directing the nitrogen of the azide to the internal carbon of the alkyne, ensuring 100% 1,5-regioselectivity.[1]

-

-

Workup:

-

Oxidation to Aldehyde:

-

Dissolve the intermediate alcohol in Dichloromethane (DCM).

-

Add Activated MnO2 (10 equiv). Stir at room temperature for 12 hours.

-

Filter through a Celite pad to remove MnO2.

-

Concentrate to yield 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .[1]

-

Protocol B: Library Generation via Reductive Amination[1]

This protocol utilizes the aldehyde handle to "click" the triazole scaffold onto various amine-bearing pharmacophores. This is widely used in FBDD to screen for binding affinity in "kinked" binding pockets.

Reagents

-

Amine Library: Various primary or secondary amines (R-NH2).[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Experimental Workflow

| Step | Action | Critical Parameter |

| 1. Imine Formation | Mix Triazole-Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE. | Add 4Å Molecular Sieves to absorb water and drive equilibrium. Stir 1h. |

| 2. Reduction | Add NaBH(OAc)3 (1.5 eq). | Do not use NaBH4 (too strong, may reduce aldehyde before imine forms).[1] |

| 3. Reaction | Stir at RT for 4-16 hours.[1] | Monitor via LC-MS for disappearance of aldehyde peak (M+H 126.13). |

| 4. Quench | Add saturated NaHCO3. | Neutralize acid generated during reaction. |

| 5. Isolation | Extract with DCM, dry over Na2SO4.[1] | If amine is polar, use SCX-2 solid phase extraction cartridges for rapid purification.[1] |

Application Note: Bioorthogonal Oxime Ligation

The 5-carbaldehyde is a "soft" bioorthogonal handle. It reacts with hydroxylamines (R-O-NH2) or hydrazides (R-CONH-NH2) to form stable oximes or hydrazones.[1] This is superior to standard amide coupling because it proceeds in aqueous media at acidic pH (4.5–5.0), compatible with many biological systems.[1]

Use Case: Labeling a protein surface where the triazole acts as a rigid spacer.

-

Buffer: 0.1 M Sodium Acetate buffer (pH 4.5).

-

Reactants: Protein-Hydroxylamine + Triazole-Aldehyde (excess).[1]

-

Conditions: Incubate at 25°C for 2 hours. Aniline (10 mM) can be added as a nucleophilic catalyst to accelerate the reaction (Dirksen-Dawson method).

-

Result: A 1,5-disubstituted triazole oxime linkage , providing a unique geometric orientation for the label compared to standard linkers.

References & Authority

-

Seminal RuAAC Methodology:

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.[1] Link[1]

-

Significance: Establishes the protocol for synthesizing 1,5-disubstituted triazoles using Cp*Ru catalysts.

-

-

1,5-Triazoles as Peptidomimetics:

-

Horne, W. S., Yadav, M. K., Stout, C. D., & Ghadiri, M. R. (2004).[1] Heterocyclic peptide backbone modifications in an alpha-helical coiled coil. Journal of the American Chemical Society, 126(47), 15366–15367.[1] Link[1]

-

Significance: Demonstrates the structural utility of triazoles in mimicking peptide geometry.

-

-

Aldehyde Functionalization in Click Chemistry:

-

Oxime Ligation Catalysis:

Sources

- 1. jst-ud.vn [jst-ud.vn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books [thieme-connect.de]

- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: The Strategic Use of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Modern Agrochemical Synthesis

Abstract

The 1,2,3-triazole moiety is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability, unique dipole moment, and hydrogen bonding capabilities, which facilitate robust interactions with biological targets.[1][2] This guide focuses on a highly versatile, yet specific building block: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde . The presence of the aldehyde functional group at the 5-position offers a reactive handle for a multitude of synthetic transformations, allowing for the strategic introduction of diverse pharmacophores. This document serves as a technical guide for researchers and synthetic chemists, providing a deep dive into the compound's synthetic utility, detailed experimental protocols, and the underlying chemical principles that drive its application in constructing novel fungicidal, herbicidal, and insecticidal candidates.

Introduction: The Rationale for a Specialized Triazole Building Block

While the 1,2,3-triazole ring is a well-established bioisostere in medicinal and agricultural chemistry, the specific substitution pattern of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde offers distinct advantages.[3]

-

The 1,2,3-Triazole Core: This heterocycle is not merely a linker. Its high aromaticity and stability ensure it can withstand a variety of reaction conditions and metabolic processes. The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to enzyme active sites.[1]

-

The N1-Ethyl Group: The ethyl substituent provides a degree of lipophilicity, which can be critical for enhancing the molecule's ability to penetrate cell membranes of target pests or pathogens. It also sterically and electronically influences the triazole ring, potentially fine-tuning its binding properties.

-

The C5-Carbaldehyde Handle: This is the compound's primary point of synthetic utility. The aldehyde is a versatile electrophile, opening a gateway to carbon-carbon and carbon-nitrogen bond-forming reactions. This allows chemists to append other biologically active fragments or modulate the overall physicochemical properties of the final molecule.

Synthesis and Physicochemical Properties

To effectively utilize this building block, one must first be able to acquire or synthesize it. While not as common as its 1,2,4-triazole isomer, a plausible and efficient synthesis can be designed based on established "click chemistry" principles followed by a standard oxidation.[4][5][6]

Recommended Synthetic Workflow

The most logical pathway involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of ethyl azide with propargyl alcohol, which yields the corresponding triazole-methanol intermediate. Subsequent selective oxidation furnishes the target aldehyde.

Caption: Key reaction pathways from the target aldehyde.

Application Note 1: Synthesis of Vinyl-Triazole Scaffolds via Horner-Wadsworth-Emmons (HWE) Olefination

Rationale: The introduction of a carbon-carbon double bond creates a rigid linker, which is often found in potent fungicides. The HWE reaction is superior to the classical Wittig reaction in this context because the resulting phosphate byproduct is water-soluble, simplifying purification. This protocol details the synthesis of a generic ethyl (E)-3-(1-ethyl-1H-1,2,3-triazol-5-yl)acrylate, a versatile intermediate.

Protocol: HWE Olefination

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.).

-

Wash the NaH three times with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the solvent each time.

-

Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

-

Ylide Formation:

-

Slowly add triethyl phosphonoacetate (2.47 g, 2.2 mL, 11.0 mmol, 1.1 eq.) dropwise to the NaH suspension.

-

Causality: The phosphonate is deprotonated by the strong base (NaH) to form the reactive nucleophilic ylide. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear.

-

-

Olefination Reaction:

-

Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.25 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at room temperature.

-

Mechanism: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, proceeding through a betaine intermediate to form the alkene and the water-soluble diethyl phosphate byproduct.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure acrylate product.

-

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Triazole Aldehyde | 125.13 | 10.0 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 11.0 | 1.1 |

| Triethyl phosphonoacetate | 224.16 | 11.0 | 1.1 |

Application Note 2: Synthesis of Flexible Triazole-Amine Derivatives via Reductive Amination

Rationale: Reductive amination is one of the most robust methods for forming carbon-nitrogen bonds. It allows for the coupling of the triazole aldehyde with a primary or secondary amine, creating a flexible linker that can improve a compound's solubility and conformational freedom, potentially enhancing its biological activity. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that can be used in a one-pot procedure.

Protocol: Reductive Amination

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (0.63 g, 5.0 mmol, 1.0 eq.) and a representative amine (e.g., 4-chloroaniline, 0.64 g, 5.0 mmol, 1.0 eq.).

-

Dissolve the components in 20 mL of dichloromethane (DCM).

-

-

Imine Formation and Reduction:

-

Add sodium triacetoxyborohydride (STAB, 1.60 g, 7.5 mmol, 1.5 eq.) to the solution in one portion.

-

Causality: The aldehyde and amine first form a hemiaminal, which then dehydrates to an iminium ion in situ. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, preventing side reactions.

-

Stir the reaction at room temperature and monitor by TLC (typically complete in 6-12 hours).

-

-

Work-up and Purification:

-

Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash chromatography to yield the desired secondary amine.

-

Application Note 3: Accessing Triazole Amides via Oxidation to the Carboxylic Acid

Rationale: The corresponding carboxylic acid is a key intermediate that unlocks access to amides and esters. Amide bonds are prevalent in agrochemicals due to their stability and ability to participate in hydrogen bonding. The Pinnick oxidation is an excellent method for converting aldehydes to carboxylic acids without over-oxidizing other sensitive functional groups.

Protocol: Pinnick Oxidation

-

Reaction Setup:

-

Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.25 g, 10.0 mmol, 1.0 eq.) in 50 mL of tert-butanol and 20 mL of water.

-

Add 2-methyl-2-butene (4.2 mL, 40.0 mmol, 4.0 eq.). Causality: This alkene acts as a chlorine scavenger to prevent side reactions with the product.

-

-

Oxidation:

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 80% purity, 2.26 g, 20.0 mmol, 2.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 2.40 g, 20.0 mmol, 2.0 eq.) in 20 mL of water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30 minutes. An exotherm may be observed.

-

Stir for 4-6 hours until TLC indicates full consumption of the aldehyde.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and carefully adjust the pH to ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid, which can often be used in the next step (amide coupling) without further purification.

-

Conclusion and Future Outlook

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a high-potential building block for discovery chemistry in the agrochemical sector. Its defined structure allows for the creation of novel chemical entities through reliable and well-understood synthetic transformations. The protocols outlined here for olefination, reductive amination, and oxidation serve as a foundational toolkit for researchers aiming to leverage this compound's unique properties. By strategically modifying the aldehyde handle, chemists can rapidly generate diverse libraries of triazole-containing compounds, accelerating the discovery of next-generation crop protection agents.

References

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from MDPI. [7]2. Chem-Impex. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from Chem-Impex International. [8]3. Li, J., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [1][2][9]4. ResearchGate. (2026, January 14). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from ResearchGate. [3]5. Sá, R. N., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. [4]6. Gondru, R., et al. (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Advanced Research and Reviews. [5]7. Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [10]8. Xiangshuo Chemical. (2023, February 16). Analysis of triazole fungicides and their intermediates. [11]9. ResearchGate. (n.d.). Synthetic route for triazolyl aldehydes (4a–j). Reagents and conditions. Retrieved from ResearchGate. [6]10. Google Patents. (n.d.). WO2018184579A1 - Triazole compound and use thereof in agriculture. [12]11. Sigma-Aldrich. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from MilliporeSigma. [13]12. PubChem. (n.d.). 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde. Retrieved from National Center for Biotechnology Information. [14]13. Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [15]14. ResearchGate. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]

- 12. WO2018184579A1 - Triazole compound and use thereof in agriculture - Google Patents [patents.google.com]

- 13. 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde DiscoveryCPR 675617-95-5 [sigmaaldrich.com]

- 14. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]

Application Notes & Protocols for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde as a key intermediate in pharmaceutical synthesis. While the initial query specified the 1,2,3-triazole isomer, the available scientific literature and commercial prevalence strongly point towards the utility and significance of the 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde isomer in medicinal chemistry. This guide, therefore, focuses on the latter, offering in-depth protocols, mechanistic insights, and application data to facilitate its effective use in drug discovery and development programs.

Introduction: The Strategic Importance of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1][2] This heterocyclic motif is a core component of numerous approved drugs, particularly in the antifungal and anticancer therapeutic areas.[3][4] The introduction of an aldehyde functionality at the 5-position, as seen in 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, creates a highly versatile synthetic handle. This allows for a myriad of chemical transformations, enabling the construction of diverse molecular architectures and the exploration of vast chemical space in the quest for novel therapeutic agents.[5][6]

This intermediate is particularly valuable for its ability to participate in reactions such as condensations, reductive aminations, and Wittig-type reactions, providing a straightforward entry into more complex molecules with potential biological activity.[6] Its ethyl group at the N1 position enhances solubility and can influence the pharmacokinetic profile of the final drug substance.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 675617-95-5 | [5][7] |

| Molecular Formula | C₅H₇N₃O | [5][7] |

| Molecular Weight | 125.13 g/mol | [5][7] |

| Appearance | Light yellow liquid to solid | [5][7] |

| Purity | ≥ 95% (typically by NMR) | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate) | Inferred from reaction protocols |

| Hazard Statements | H315 (Causes skin irritation) | [7] |

| Precautionary Statements | P261, P301+P312 | [7] |

Safety & Handling: Researchers should handle 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

Applications in Pharmaceutical Synthesis

The aldehyde group of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is the focal point of its reactivity, serving as a linchpin for building molecular complexity.

Synthesis of Antifungal Agents

The 1,2,4-triazole nucleus is a cornerstone of azole antifungals like fluconazole and voriconazole.[1][3] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring are crucial for coordinating to the heme iron atom in the enzyme's active site. 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde serves as a key building block for novel antifungal candidates by enabling the attachment of various side chains through the aldehyde functionality to optimize target binding and pharmacokinetic properties.[5]

Development of Anticancer Therapeutics

Triazole derivatives have shown significant promise as anticancer agents.[4][9] The aldehyde can be used to synthesize Schiff bases and other heterocyclic systems that can act as kinase inhibitors, anti-proliferative agents, or aromatase inhibitors.[10] For instance, the aldehyde can be condensed with anilines or hydrazines to form imines or hydrazones, which can then be further cyclized or modified to generate libraries of compounds for screening.

General Synthetic Workflow

The following diagram illustrates a general workflow for utilizing 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in a drug discovery program.

Caption: Synthetic workflow using the title intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the intermediate and its subsequent use in a representative reaction.

Protocol 1: Synthesis of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 1-ethyl-1,2,4-triazole. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[6][11]